![molecular formula C11H21N B1449701 8-氮杂螺[5.6]十二烷 CAS No. 88413-95-0](/img/structure/B1449701.png)
8-氮杂螺[5.6]十二烷
描述
8-Azaspiro[5.6]dodecane is a nitrogen-containing bicyclic heterocyclic compound. It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system.
科学研究应用
8-Azaspiro[5
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing complex molecules. .
Biology: In biological research, 8-Azaspiro[5.6]dodecane derivatives have shown potential as bioactive molecules. .
Medicine: The compound’s derivatives are explored for their potential as pharmaceutical agents. .
Industry: In industrial applications, 8-Azaspiro[5.6]dodecane is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
作用机制
Target of Action
Biochemical Pathways
It is known that spirocyclic compounds can have a wide range of biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
It is known that spirocyclic compounds can have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
生化分析
Biochemical Properties
8-Azaspiro[5.6]dodecane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, 8-Azaspiro[5.6]dodecane can bind to specific enzyme active sites, altering their catalytic activity and influencing the overall metabolic flux. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of 8-Azaspiro[5.6]dodecane on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Azaspiro[5.6]dodecane can modulate the activity of key signaling molecules, leading to changes in downstream gene expression patterns. This modulation can result in altered cellular behaviors such as proliferation, differentiation, and apoptosis. Furthermore, 8-Azaspiro[5.6]dodecane may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 8-Azaspiro[5.6]dodecane involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 8-Azaspiro[5.6]dodecane can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azaspiro[5.6]dodecane can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of 8-Azaspiro[5.6]dodecane on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular behavior and gene expression over time .
Dosage Effects in Animal Models
The effects of 8-Azaspiro[5.6]dodecane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced cellular function and improved metabolic efficiency. At higher doses, 8-Azaspiro[5.6]dodecane can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
8-Azaspiro[5.6]dodecane is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolic intermediates and end products. For example, 8-Azaspiro[5.6]dodecane may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids and their derivatives .
Transport and Distribution
The transport and distribution of 8-Azaspiro[5.6]dodecane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, 8-Azaspiro[5.6]dodecane may bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions can affect the compound’s overall activity and function within the cellular environment .
Subcellular Localization
The subcellular localization of 8-Azaspiro[5.6]dodecane is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 8-Azaspiro[5.6]dodecane may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcriptional regulators and modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[5.6]dodecane typically involves the formation of spirocyclic compounds. One common method is the coupling reaction of spirocyclic 1,2,3-triazole derivatives. This reaction is carried out under specific conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods for 8-Azaspiro[5.6]dodecane are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for various uses.
化学反应分析
Types of Reactions
8-Azaspiro[5.6]dodecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure, leading to different reduced forms.
Substitution: Substitution reactions, particularly involving the nitrogen atom, are common and can lead to a variety of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 8-Azaspiro[5.6]dodecane. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
相似化合物的比较
Similar Compounds
Similar compounds to 8-Azaspiro[5.6]dodecane include other spirocyclic and nitrogen-containing heterocycles. Examples include:
8-Oxaspiro[5.6]dodecane: A structurally similar compound with an oxygen atom in place of the nitrogen atom.
Spiro[4.5]decane: Another spirocyclic compound with a different ring size and structure
Uniqueness
8-Azaspiro[5.6]dodecane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
属性
IUPAC Name |
8-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-11(7-3-1)8-4-5-9-12-10-11/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVOWGPIVKSZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
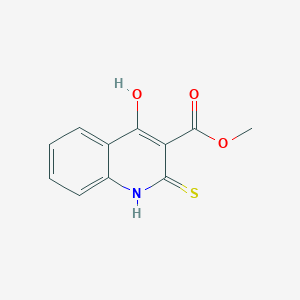
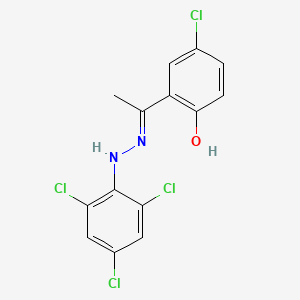
![4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one](/img/structure/B1449624.png)
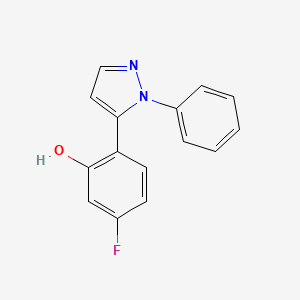
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
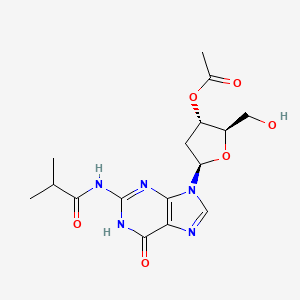

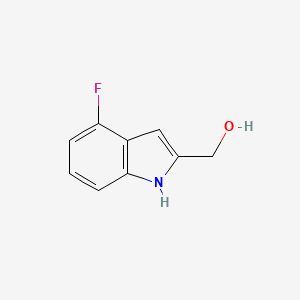
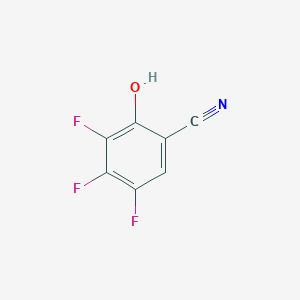
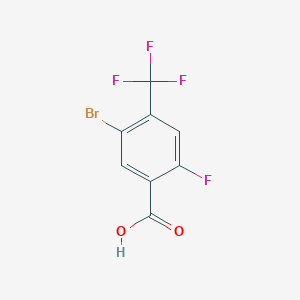
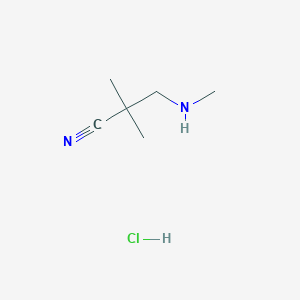
![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)
